2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic compound that features a benzylsulfanyl group, a bromopyrimidine moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: The initial step involves the synthesis of 5-bromopyrimidin-2-ol, which can be achieved through the bromination of pyrimidine-2-ol using bromine in an appropriate solvent like acetic acid.
Preparation of the Pyrrolidine Derivative: The next step involves the reaction of the bromopyrimidine intermediate with 3-hydroxypyrrolidine under basic conditions to form 3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine.
Formation of the Final Compound: The final step involves the reaction of the pyrrolidine derivative with benzyl mercaptan and an appropriate acylating agent to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromopyrimidine moiety can be reduced to the corresponding pyrimidine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The bromine atom in the bromopyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the bromopyrimidine moiety suggests potential interactions with nucleic acids or proteins.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the benzylsulfanyl and bromopyrimidine groups may confer unique biological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromopyrimidine moiety could facilitate binding to nucleic acids or proteins, while the benzylsulfanyl group might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfanyl)-1-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(Benzylsulfanyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one: Similar structure but with a fluorine atom instead of bromine.
2-(Benzylsulfanyl)-1-{3-[(5-iodopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one lies in the presence of the bromopyrimidine moiety, which can confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Biological Activity
The compound 2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Benzylsulfanyl group : This moiety is known for its ability to enhance lipophilicity, potentially improving the compound's bioavailability.
- Pyrrolidine ring : This cyclic amine can influence the compound's interaction with biological targets.
- 5-Bromopyrimidine moiety : The presence of bromine can enhance the compound's reactivity and selectivity towards certain biological pathways.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing promising pharmacological properties:
Anticancer Activity
Recent studies have indicated that derivatives of benzylsulfanyl compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines, including:
- MCF-7 (breast cancer) : Compounds demonstrated IC50 values indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting a broad-spectrum anticancer potential.
Compound | Cell Line | IC50 (µM) |
---|---|---|
7c | MCF-7 | 7.17 ± 0.94 |
7d | MCF-7 | 2.93 ± 0.47 |
7c | A549 | 0.728 |
7d | A549 | 0.503 |
Anticonvulsant Activity
The compound has also been explored for its anticonvulsant properties. Similar structures have been shown to provide protection in various seizure models, such as:
- Maximal Electroshock (MES) test
- Pentylenetetrazole (PTZ) test
In these models, compounds demonstrated significant protective effects at various dosages, indicating potential for development as anticonvulsants.
The mechanism of action of this compound is thought to involve:
- Inhibition of Specific Enzymes : The compound may target key enzymes involved in cancer cell proliferation or seizure activity.
- Interaction with Receptors : It could modulate receptor activity that is critical in signaling pathways associated with tumor growth or neuronal excitability.
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Anticancer Studies : A study assessed the effects of similar benzylsulfanyl derivatives on MCF-7 and A549 cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents .
- Anticonvulsant Studies : Research on N-benzyl derivatives showed effectiveness in animal models for epilepsy, suggesting that modifications to the benzylsulfanyl structure could yield potent anticonvulsants .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2S/c18-14-8-19-17(20-9-14)23-15-6-7-21(10-15)16(22)12-24-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIWYVLIOHOENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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